

# Chemical formula C<sub>8</sub>H<sub>14</sub>O synthesis and reactions

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## An In-depth Technical Guide on the Synthesis and Reactions of C<sub>8</sub>H<sub>14</sub>O Isomers

The chemical formula C<sub>8</sub>H<sub>14</sub>O represents a variety of isomers, each with unique structural features and reactivity. This guide focuses on one of the most synthetically significant isomers, Cyclooctanone, and its derivatives. Cyclooctanone serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and agrochemicals. [1] Its eight-membered ring provides conformational flexibility that can be exploited in various chemical transformations. [2]

## Synthesis of C<sub>8</sub>H<sub>14</sub>O Isomers: Cyclooctanone

Cyclooctanone can be prepared through several synthetic routes. Key methods include the oxidation of the corresponding alcohol, cleavage of an alkene, and ketonization of a dicarboxylic acid.

## Synthesis from Cyclooctene

A common laboratory-scale synthesis involves the non-photocatalytic oxidation and cleavage of cyclooctene. [1] This method aligns with green chemistry principles by utilizing molecular oxygen.

### Experimental Protocol: Oxidation of Cyclooctene [1]

- Materials: Cyclooctene, tetrahydrofuran (THF), purified water, O<sub>2</sub> (balloon), 10W LED (400-405nm), ethyl acetate, saturated saline solution, anhydrous magnesium sulfate (MgSO<sub>4</sub>),

silica gel.

- Procedure:
  - To a 25 mL Schlenk flask, add cyclooctene (0.5 mmol), tetrahydrofuran (50 mol%), and 3.0 mL of purified water.
  - Stir the mixture for 18 hours under an O<sub>2</sub> atmosphere with irradiation from a 10W LED lamp.
  - Upon completion, extract the organic layer with ethyl acetate.
  - Wash the combined organic layers with saline solution, dry over anhydrous MgSO<sub>4</sub>, and concentrate under reduced pressure.
  - Purify the crude product via silica gel column chromatography (eluent: PE/EA = 20:1) to obtain pure cyclooctanone.

## Other Synthetic Routes

Other established methods for synthesizing cyclooctanone include:

- Oxidation of Cyclooctanol: Using standard oxidizing agents like Jones reagent or Dess-Martin periodinane. [3]\* Ketonization of Azelaic Acid: A high-temperature reaction that forms the cyclic ketone from the dicarboxylic acid. [3]

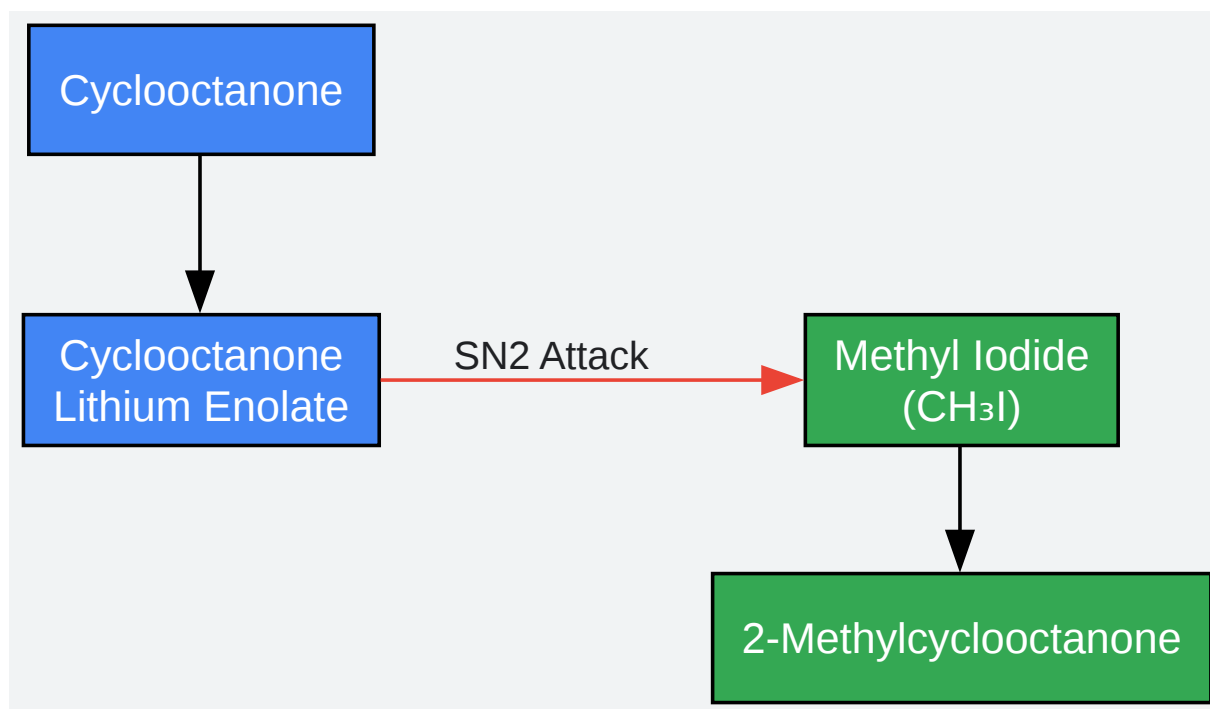
## Synthesis of C<sub>8</sub>H<sub>14</sub>O Derivatives: 2-Methylcyclooctanone

The  $\alpha$ -alkylation of ketones is a fundamental carbon-carbon bond-forming reaction. The synthesis of 2-methylcyclooctanone from cyclooctanone is a classic example, proceeding through a crucial enolate intermediate. [4][5] Reaction Pathway

The synthesis is a two-step process:

- Enolate Formation: Cyclooctanone is deprotonated at the  $\alpha$ -carbon using a strong, sterically hindered base like lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (e.g., THF) at low temperatures (-78 °C). [4]The bulky nature of LDA minimizes nucleophilic attack

on the carbonyl carbon, ensuring quantitative enolate formation. [5]2. Alkylation: The resulting lithium enolate, a potent nucleophile, is treated with an electrophile such as methyl iodide. The enolate attacks the methyl iodide in an SN2 reaction to form 2-methylcyclooctanone. [4]



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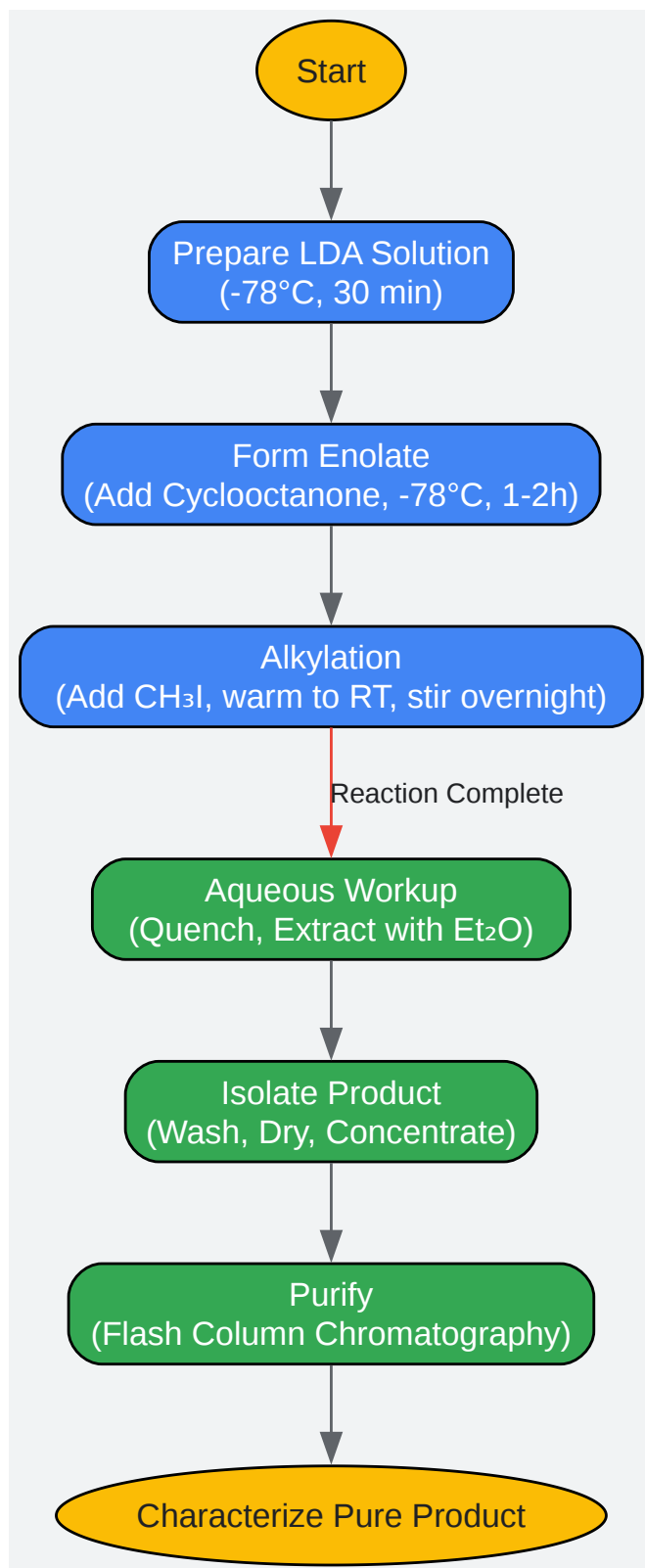
Caption: Reaction pathway for the synthesis of 2-methylcyclooctanone.

#### Experimental Protocol: $\alpha$ -Alkylation of Cyclooctanone [4][5]

- Materials: Cyclooctanone, diisopropylamine, n-butyllithium (n-BuLi), methyl iodide, anhydrous tetrahydrofuran (THF), saturated aqueous NH<sub>4</sub>Cl, saturated brine, diethyl ether, anhydrous MgSO<sub>4</sub>, silica gel.
- Procedure:
  - LDA Preparation: Under an inert atmosphere, cool anhydrous THF in a flame-dried flask to -78 °C. Add diisopropylamine (1.1 eq.), followed by the slow dropwise addition of n-BuLi (1.05 eq.). Stir at -78 °C for 30 minutes.

- Enolate Formation: To the LDA solution at -78 °C, add a solution of cyclooctanone (1.0 eq.) in anhydrous THF dropwise. Stir the mixture at this temperature for 1-2 hours.
- Alkylation: Add methyl iodide (1.2 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.
- Workup: Quench the reaction with saturated aqueous  $\text{NH}_4\text{Cl}$ . Extract the aqueous layer three times with diethyl ether.
- Isolation: Combine the organic extracts, wash with brine, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes).
- Characterization: Confirm the structure and purity of 2-methylcyclooctanone using NMR ( $^1\text{H}$  and  $^{13}\text{C}$ ), IR spectroscopy, and mass spectrometry.

#### Experimental Workflow Diagram



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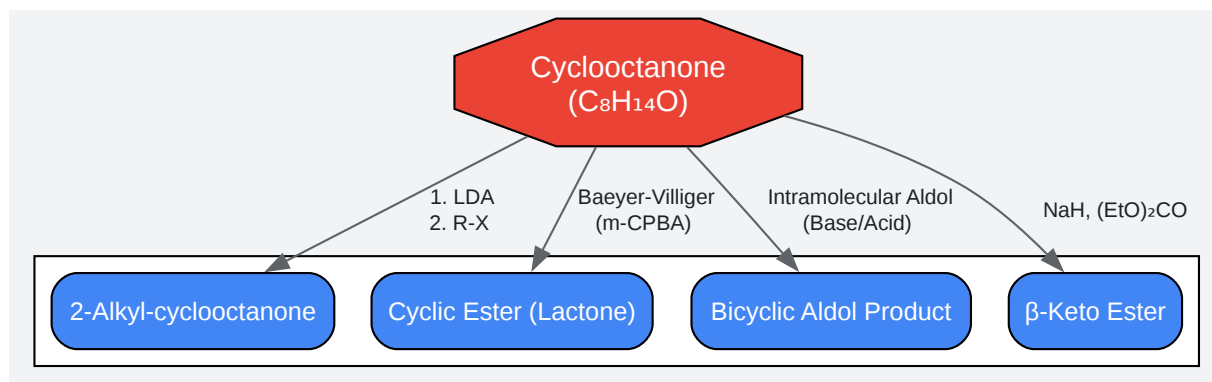
Caption: Experimental workflow for 2-methylcyclooctanone synthesis.

## Key Reactions of Cyclooctanone

Cyclooctanone is a versatile building block for synthesizing more complex molecules, including bicyclic systems relevant to natural products and pharmaceuticals. [2] Summary of Key Reactions

Reaction	Reagents	Product Type	Significance	Reference
Baeyer-Villiger Oxidation	Peroxy acids (e.g., m-CPBA)	Nine-membered cyclic ester (lactone)	Ring expansion, synthesis of lactones.	[3]
Intramolecular Aldol Reaction	Base or Acid	Bicyclic compounds	Forms bridged or fused ring systems.	[2]
Enamine Formation	Pyrrolidine, p-TsOH	Enamine	Intermediate for C-C bond formation.	[6]
Carbethoxylation	Diethyl carbonate, NaH	$\beta$ -keto ester (2-carbethoxycyclooctanone)	Intermediate for further functionalization.	[7]

### Reaction Scheme Overview



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Caption: Overview of key synthetic transformations of cyclooctanone.

## Relevance in Drug Development

Cyclic ketones and their derivatives are crucial structural motifs in many biologically active molecules. [1][2] The ability to selectively functionalize the cyclooctanone ring allows for the creation of diverse molecular scaffolds. For instance, intramolecular aldol reactions of cyclooctanone derivatives are strategically used to construct the complex, fused ring systems found in many natural products with pharmaceutical relevance. [2] The development of novel synthetic methods and catalysts continues to expand the utility of  $C_8H_{14}O$  isomers in medicinal chemistry and drug discovery.

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